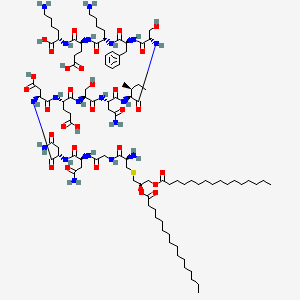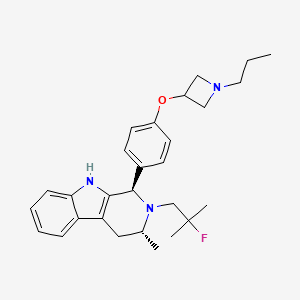
Enzomenib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DSP-5336 is an investigational small molecule inhibitor designed to target the interaction between menin and mixed-lineage leukemia (MLL) proteins. This compound is being developed for the treatment of relapsed or refractory acute leukemia, particularly in patients with specific genetic alterations such as KMT2A rearrangements and nucleophosmin mutations .
Preparation Methods
The synthetic routes and reaction conditions for DSP-5336 have not been explicitly detailed in the available literature. it is known that DSP-5336 is an oral small molecule, suggesting that its synthesis involves organic chemistry techniques to create a stable, bioavailable compound . Industrial production methods would likely involve large-scale synthesis and purification processes to ensure the compound’s consistency and efficacy.
Chemical Reactions Analysis
DSP-5336 primarily functions as an inhibitor of the menin and MLL protein interaction. The specific types of chemical reactions it undergoes, such as oxidation, reduction, or substitution, have not been extensively documented. its interaction with biological targets suggests that it may undergo metabolic transformations in the body, potentially involving common reagents and conditions used in drug metabolism studies .
Scientific Research Applications
DSP-5336 has shown promising clinical activity in the treatment of relapsed or refractory acute leukemia. It is particularly effective in patients with genetic alterations such as KMT2A rearrangements and nucleophosmin mutations. The compound has been evaluated in Phase 1/2 clinical trials, demonstrating objective responses and clinical remission in some patients . Its applications extend to the fields of hematology and oncology, where it is being investigated as a potential targeted therapy for acute leukemia .
Mechanism of Action
DSP-5336 exerts its effects by inhibiting the interaction between menin and MLL proteins. Menin is a scaffold nuclear protein that plays key roles in gene expression and protein interactions involved in various biological pathways, including cell growth regulation, cell cycle control, genomic stability, bone development, and hematopoiesis . By disrupting the menin-MLL interaction, DSP-5336 aims to reverse the leukemogenic activity of MLL fusion proteins, thereby inhibiting the growth and proliferation of leukemia cells .
Comparison with Similar Compounds
DSP-5336 is unique in its specific inhibition of the menin and MLL protein interaction. Similar compounds include other menin inhibitors that target the same interaction, such as SNDX-5613 and KO-539 . These compounds also aim to disrupt the menin-MLL interaction and have shown potential in treating acute leukemia. DSP-5336’s clinical activity and safety profile, as demonstrated in ongoing trials, highlight its potential as a promising therapeutic option .
Properties
CAS No. |
2412555-70-3 |
|---|---|
Molecular Formula |
C33H43FN6O3 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
5-fluoro-2-[4-[7-[(1S,3S,4R)-5-methylidene-2-azabicyclo[2.2.2]octane-3-carbonyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C33H43FN6O3/c1-20(2)40(21(3)4)31(41)26-15-23(34)6-9-27(26)43-28-16-35-19-36-30(28)39-17-33(18-39)10-12-38(13-11-33)32(42)29-25-8-7-24(37-29)14-22(25)5/h6,9,15-16,19-21,24-25,29,37H,5,7-8,10-14,17-18H2,1-4H3/t24-,25+,29-/m0/s1 |
InChI Key |
JQHJEDMMWUIYCE-FVVBACEJSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)C(=O)[C@@H]5[C@@H]6CC[C@H](N5)CC6=C |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)C(=O)C5C6CCC(N5)CC6=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![cyclopropyl-dimethyl-[2-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyethyl]azanium](/img/structure/B10860944.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10860952.png)




![(2R)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;oxalic acid](/img/structure/B10860979.png)

![N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B10861000.png)
